2-Benzofuranylphenyl-methanone
Description
2-Benzofuranylphenyl-methanone (IUPAC name: Benzofuran-2-yl(phenyl)methanone) is a ketone derivative featuring a benzofuran moiety linked to a phenyl group via a carbonyl bridge. The compound is synthesized via a reaction between benzofuran and phenyl precursors in the presence of an ionic liquid ([Bmim]BF₄) and anhydrous potassium carbonate, yielding a solid product characterized by IR and NMR spectroscopy . Its structure combines the aromaticity of benzofuran with the planar ketone group, making it a candidate for applications in materials science and pharmaceutical intermediates.
Properties
Molecular Formula |
C15H10O2 |
|---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
2-(1-benzofuran-2-yl)benzaldehyde |
InChI |
InChI=1S/C15H10O2/c16-10-12-6-1-3-7-13(12)15-9-11-5-2-4-8-14(11)17-15/h1-10H |
InChI Key |
JODPRUACXRHHSK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=CC=CC=C3C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The table below compares key structural and molecular features of 2-Benzofuranylphenyl-methanone with similar compounds:
Key Observations :
- Electronic Effects: The benzofuran moiety in this compound introduces a fused oxygen-containing heterocycle, enhancing electron-withdrawing properties compared to simpler hydroxy- or methoxy-substituted analogues .
Physicochemical and Crystallographic Insights
- Crystal Structures: Asymmetric Substitution: (2-Hydroxy-4-methoxyphenyl)(2-hydroxyphenyl)methanone () exhibits asymmetric substitution, contrasting with the symmetric benzophenone framework . Purity Metrics: Single-crystal X-ray studies of 1-(1-Benzofuran-2-yl)-2-(phenylsulfonyl)ethanone () report an R factor of 0.032, indicative of high crystallographic precision .
- Solubility and Reactivity: The amino group in (2-aminophenyl)phenylmethanone () increases solubility in polar solvents, whereas the benzofuran derivative’s fused ring system may favor organic solvents . Nitro-substituted analogues (e.g., ) exhibit redox-active behavior, unlike the electronically stable benzofuran compound .
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